![molecular formula C8H19N3O B1275916 2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol CAS No. 20542-08-9](/img/structure/B1275916.png)
2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol
Descripción general
Descripción
“2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol” is a chemical compound with the molecular formula C8H19N3O . It has an average mass of 173.256 Da and a monoisotopic mass of 173.152817 Da . This compound is also known by its IUPAC name, 2-[4-(2-aminoethyl)piperazin-1-yl]ethanol .
Molecular Structure Analysis
The InChI representation of the molecule is InChI=1S/C8H19N3O/c9-1-2-10-3-5-11(6-4-10)7-8-12/h12H,1-9H2 . The canonical SMILES representation is C1CN(CCN1CCN)CCO . The molecule has 12 heavy atoms .
Physical And Chemical Properties Analysis
The molecular weight of “2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol” is 173.26 g/mol . It has a computed XLogP3-AA value of -1.5 , indicating its solubility characteristics. The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its topological polar surface area is 52.7 Ų .
Aplicaciones Científicas De Investigación
Heterocyclic Organic Compound
“2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol” is a heterocyclic organic compound . Heterocyclic compounds are widely used in various fields of chemistry due to their unique structures and properties. They are often used in the synthesis of pharmaceuticals, dyes, and agrochemicals .
Experimental / Research Use
This compound is offered for experimental or research use . It can be used in a variety of chemical reactions in the laboratory setting, and its properties can be studied for potential applications in various fields .
Epoxy Curing
Similar compounds, such as 1-(2-Aminoethyl)piperazine, are used for epoxy curing . Epoxy resins are widely used in coatings, adhesives, and composite materials. The curing process is crucial for determining the final properties of the epoxy resin, and different curing agents can lead to different properties .
Surface Activation
1-(2-Aminoethyl)piperazine, a similar compound, is used for surface activation . Surface activation is a process used to alter the surface properties of a material, often to increase its adhesion or wettability. This can be important in various applications, such as coatings, adhesives, and printing .
Asphalt Additive
1-(2-Aminoethyl)piperazine is also used as an asphalt additive . Additives are often used in asphalt to improve its properties, such as its resistance to rutting and cracking. This can lead to longer-lasting and more durable asphalt pavements .
Potential Biological Activity
While not specifically documented for “2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol”, similar compounds are often studied for their potential biological activity . For example, they might be studied for their potential as pharmaceuticals or as biological probes .
Propiedades
IUPAC Name |
2-[4-(2-aminoethyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3O/c9-1-2-10-3-5-11(6-4-10)7-8-12/h12H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISZZNVEUSLMJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406306 | |
| Record name | 2-[4-(2-aminoethyl)piperazin-1-yl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol | |
CAS RN |
20542-08-9 | |
| Record name | 2-[4-(2-aminoethyl)piperazin-1-yl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


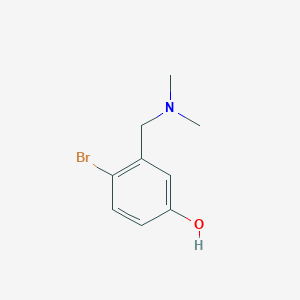

![2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid](/img/structure/B1275844.png)
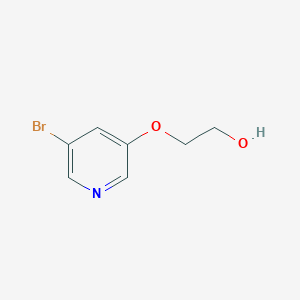
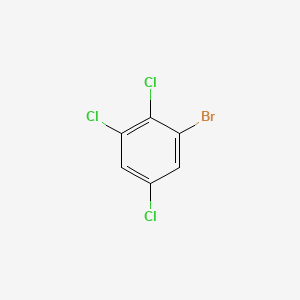
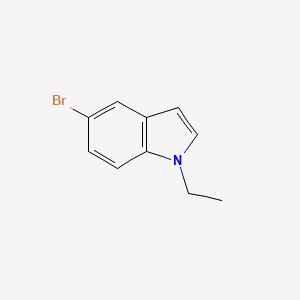
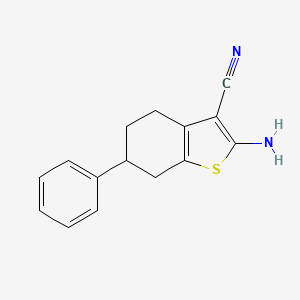

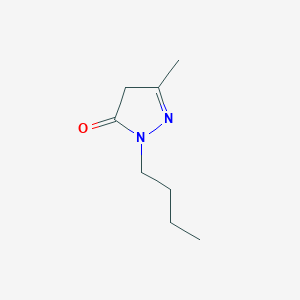
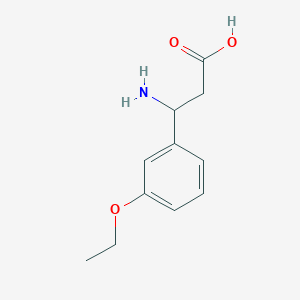
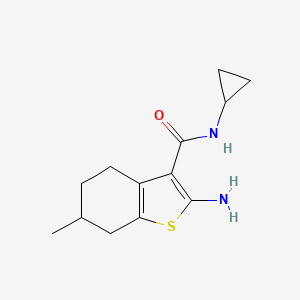
![2-amino-N-cyclopropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1275869.png)
